molecular formula C21H18O B8592494 2-(8-Phenylocta-1,7-diyn-1-yl)benzaldehyde CAS No. 96964-48-6

2-(8-Phenylocta-1,7-diyn-1-yl)benzaldehyde

Cat. No. B8592494
CAS RN: 96964-48-6
M. Wt: 286.4 g/mol
InChI Key: NVJZRNRQROGLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-Phenylocta-1,7-diyn-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C21H18O and its molecular weight is 286.4 g/mol. The purity is usually 95%.
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properties

CAS RN

96964-48-6

Product Name

2-(8-Phenylocta-1,7-diyn-1-yl)benzaldehyde

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

2-(8-phenylocta-1,7-diynyl)benzaldehyde

InChI

InChI=1S/C21H18O/c22-18-21-17-11-10-16-20(21)15-9-4-2-1-3-6-12-19-13-7-5-8-14-19/h5,7-8,10-11,13-14,16-18H,1-4H2

InChI Key

NVJZRNRQROGLNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCCC#CC2=CC=CC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-hexynyl alcohol (102 mmoles) in pyridine (150 ml), under argon, was cooled to 0° C. and p-toluenesulfonyl chloride (204 mmoles) was added. The reaction mixture was kept at about 4° C. for 18 hours, poured into ice-water and then taken up in ether. The ether extract was washed with cold 10% hydrochloric acid, water and brine. The organic layer was dried and concentrated in vacuo to give 5-hexynyl p-toluenesulfonate. A solution of phenylacetylene (97 mmoles) in tetrahydrofuran (200 ml) containing a trace of triphenylmethane was cooled to 0° C. and then n-butyl lithium (37.3 ml of 2.6 moles in hexane) was added dropwise. The resulting solution was stirred at 0° C. for 10 minutes and hexamethylpho-sphoramide (21 ml) was added dropwise. After stirring for 10 minutes a solution of 5 hexynyl p-toluenesulfonate (97.1 mmoles) in tetrahydrofuran (200 ml) was added. The reaction mixture was stirred at room temperature for 18 hours, diluted with ether and the organic layer was washed with water and brine. The dried organic solution was concentrated and the product was purified by flash chromatography to qive 1 phenylocta-1,7-diyne. A mixture of this compound (43 mmoles), 2-bromobenzaldehyde (35.8 mmoles), cuprous iodide (0.5 mmoles) and bis(triphenylphosphine) palladium (II) chloride (0.7 mmoles) in triethylamine (100 ml) was heated in an oil bath (95° C.) for one hour. The reaction mixture was cooled to 0° C., filtered and the filtrate was concentrated. The residue was dissolved in ether, washed with 10% hydrochloric acid, water and brine. The organic layer was dried and concentrated to give a product which was purified by flash chromatography to yield 2-(8-phenyl-1,7-octadiynyl)benzaldehyde. A solution of this compound (24 1 mmoles) in ethyl acetate (100 ml) and 10% palladium on charcoal (1 g) was hydrogenated (40 psi of hydroqen) at room temperature for 15 minutes. The catalyst was filtered off and the filtrate concentrated to give the 2-(8-phenyloctyl)benzaldehyde.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
97 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
37.3 mL
Type
reactant
Reaction Step Four
Quantity
97.1 mmol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
[Compound]
Name
compound
Quantity
43 mmol
Type
reactant
Reaction Step Six
Quantity
35.8 mmol
Type
reactant
Reaction Step Six
[Compound]
Name
cuprous iodide
Quantity
0.5 mmol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six

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